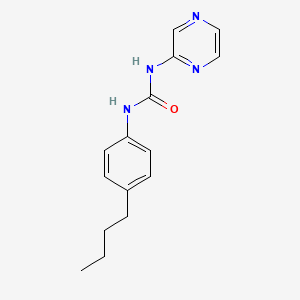

N-(4-BUTYLPHENYL)-N'-(2-PYRAZINYL)UREA

Description

Properties

IUPAC Name |

1-(4-butylphenyl)-3-pyrazin-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-2-3-4-12-5-7-13(8-6-12)18-15(20)19-14-11-16-9-10-17-14/h5-11H,2-4H2,1H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOHIUQBSHRKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BUTYLPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 4-butylaniline with 2-pyrazinecarboxylic acid in the presence of a coupling agent such as carbodiimide. The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of N-(4-BUTYLPHENYL)-N’-(2-PYRAZINYL)UREA may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-BUTYLPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-BUTYLPHENYL)-N’-(2-PYRAZINYL)UREA exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Role of the 2-Pyrazinyl Group

The 2-pyrazinyl moiety is a critical pharmacophore in MAO-B inhibition. Evidence from docking studies on analogs 4b and 4e (Figure 1) highlights its importance:

- 4b (4-fluorobenzyl substituent) and 4e (3-fluorobenzoyl substituent) exhibited MAO-B inhibition of 88.49 ± 0.13% and 66.39 ± 0.79% , respectively .

- Replacement of the 2-pyrazinyl group with a pyridylmethyl group (e.g., 4g–i ) reduced inhibition to <3% , emphasizing the necessity of the pyrazine nitrogen arrangement for activity .

Inference for Target Compound : The retention of the 2-pyrazinyl group in N-(4-Butylphenyl)-N'-(2-Pyrazinyl)urea likely preserves MAO-B affinity, though substituent differences may modulate potency.

Substituent Effects on N1

The substituent on the N1 position (aryl or alkyl groups) significantly impacts activity and physicochemical properties:

- Fluorinated Aryl Groups : 4b and 4e use fluorobenzyl/benzoyl groups, balancing lipophilicity and electronic effects. Fluorine’s electron-withdrawing nature may enhance binding interactions .

- Butylphenyl Group : The 4-butylphenyl substituent in the target compound introduces a bulky, lipophilic chain. This may improve membrane permeability compared to fluorinated analogs but could pose steric challenges in binding pockets.

Comparison with Sulfonyloxy-Substituted Ureas (Patent Derivatives)

A 2023 patent () describes urea derivatives with sulfonyloxy substituents (e.g., tosyl, benzylsulfonyloxy). Key differences include:

- Stability : Sulfonate esters may confer hydrolytic stability or act as prodrugs, unlike the stable urea linkage in the target compound.

Structural and Functional Comparison Table

*Predicted using ChemDraw software.

Key Research Findings

- Structural Determinants : The 2-pyrazinyl group is indispensable for MAO-B inhibition, while N1 substituents fine-tune activity and pharmacokinetics .

- Lipophilicity vs. Activity : Bulky alkyl groups (e.g., butyl) may enhance bioavailability but require optimization to avoid steric clashes in enzyme binding .

Q & A

Basic Question: What are the critical steps in synthesizing N-(4-butylphenyl)-N'-(2-pyrazinyl)urea, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling a substituted phenyl isocyanate with a pyrazinylamine derivative. Key steps include:

- Step 1: Preparation of 4-butylphenyl isocyanate via phosgenation of 4-butylphenylamine under anhydrous conditions .

- Step 2: Reaction with 2-aminopyrazine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours to form the urea bond .

- Optimization: Yield is sensitive to stoichiometry (1:1 molar ratio of isocyanate to amine), solvent purity, and exclusion of moisture. Side reactions (e.g., oligomerization) can be minimized by slow addition of reagents and inert atmosphere .

Advanced Question: How can computational methods resolve contradictory data in structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

Contradictions in SAR (e.g., variable enzyme inhibition despite similar substituents) can be addressed using:

- Density Functional Theory (DFT): To calculate electronic properties (e.g., charge distribution on the pyrazinyl ring) and predict hydrogen-bonding interactions with target proteins .

- Molecular Dynamics (MD) Simulations: To model conformational flexibility of the butylphenyl group in solvent environments, explaining discrepancies in solubility or binding affinity .

- Comparative Analysis: Cross-reference computational predictions with experimental IC₅₀ values from kinase assays to identify outliers and refine models .

Basic Question: What analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95% required for biological assays) .

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS in positive ion mode to detect [M+H]⁺ with m/z matching theoretical molecular weight (C₁₅H₁₈N₄O: 294.3 g/mol) .

Advanced Question: How can researchers resolve conflicting biological activity data across cell-based assays?

Methodological Answer:

Contradictions may arise from:

- Cell Line Variability: Test the compound in isogenic cell lines (e.g., wild-type vs. mutant kinases) to isolate target-specific effects .

- Solubility Artifacts: Pre-dissolve in DMSO (<0.1% final concentration) and use dynamic light scattering (DLS) to confirm absence of aggregates .

- Metabolic Stability: Perform LC-MS/MS to quantify intracellular concentrations and correlate with activity; adjust incubation times if rapid degradation occurs .

Basic Question: What structural features of this compound influence its hydrogen-bonding capacity?

Methodological Answer:

- Urea Core (-NH-CO-NH-): Forms bidentate hydrogen bonds with protein residues (e.g., backbone carbonyls in kinase ATP-binding pockets) .

- Pyrazinyl Ring: Nitrogen atoms at positions 1 and 4 act as hydrogen-bond acceptors, enhancing binding to aspartate or glutamate residues .

- Butylphenyl Group: Hydrophobic interactions dominate, but terminal CH₂ groups may weakly interact with π-systems in aromatic amino acids (e.g., Phe, Tyr) .

Advanced Question: How can formulation challenges (e.g., poor aqueous solubility) be addressed without structural modification?

Methodological Answer:

- Co-solvent Systems: Use cyclodextrin inclusion complexes or PEG-based surfactants to enhance solubility while maintaining bioactivity .

- Nanoformulation: Encapsulate in liposomes (phosphatidylcholine/cholesterol) or polymeric nanoparticles (PLGA) for controlled release .

- pH Adjustment: Protonate pyrazinyl nitrogen at acidic pH (e.g., citrate buffer, pH 4.5) to improve solubility in in vitro assays .

Basic Question: How do substituents on analogous urea derivatives affect biological activity?

Methodological Answer:

A comparative table highlights substituent effects:

Advanced Question: What strategies validate target engagement in complex biological systems?

Methodological Answer:

- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., benzophenone) into the urea scaffold to crosslink with target proteins, followed by pull-down assays and MS identification .

- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of target proteins (e.g., kinases) in lysates treated with the compound .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, Kd) in purified protein systems to confirm direct interaction .

Basic Question: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Temperature: Store at -20°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the urea bond .

- Solvent Choice: Dissolve in anhydrous DMSO for aliquots; avoid aqueous buffers unless immediately used .

Advanced Question: How can researchers optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Metabolic Stability: Introduce deuterium at labile positions (e.g., butyl chain) to slow CYP450-mediated oxidation .

- Plasma Protein Binding (PPB): Modify the pyrazinyl ring with electron-withdrawing groups (e.g., fluorine) to reduce PPB and increase free fraction .

- Bioavailability: Formulate as a prodrug (e.g., ester derivatives) for oral administration, with in situ conversion to active form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.